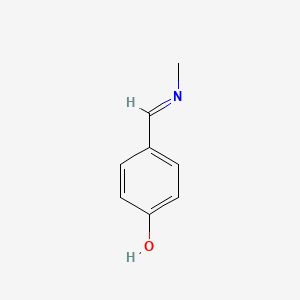
Phenol, p-(N-methylformimidoyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Phenol, p-(N-methylformimidoyl)- can be achieved through several methods. One common approach involves the formylation of phenol derivatives using formamidine acetate and acetic anhydride . This method is advantageous as it does not require high temperatures or the addition of strong acids or bases. Industrial production methods often involve nucleophilic aromatic substitution reactions, where phenol is reacted with appropriate reagents under controlled conditions .
Chemical Reactions Analysis
Phenol, p-(N-methylformimidoyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the phenolic group into quinones or other oxidized products.
Reduction: Reduction reactions can convert the N-methylformimidoyl group into corresponding amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions include various substituted phenols and quinones .
Scientific Research Applications
Phenol, p-(N-methylformimidoyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s phenolic structure allows it to interact with biological systems, making it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of phenolic resins and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, p-(N-methylformimidoyl)- involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and electron donation, affecting cell signaling pathways and gene expression. The compound’s antioxidant properties stem from its ability to scavenge free radicals and chelate metal ions . Additionally, it can inhibit enzymes such as cyclooxygenase-2 (COX-2) and modulate the activity of nuclear factor-kappa B (NF-kB), contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Phenol, p-(N-methylformimidoyl)- can be compared with other phenolic compounds such as:
Hydroxybenzene (Phenol): The basic structure of phenol without additional substituents.
4-Hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of the N-methylformimidoyl group.
4-Hydroxybenzoic acid: Contains a carboxyl group instead of the N-methylformimidoyl group.
The uniqueness of Phenol, p-(N-methylformimidoyl)- lies in its specific substituent, which imparts distinct chemical and biological properties, making it valuable for specialized applications .
Properties
CAS No. |
5766-74-5 |
|---|---|
Molecular Formula |
C8H9NO |
Molecular Weight |
135.16 g/mol |
IUPAC Name |
4-(methyliminomethyl)phenol |
InChI |
InChI=1S/C8H9NO/c1-9-6-7-2-4-8(10)5-3-7/h2-6,10H,1H3 |
InChI Key |
FWUVYASGCVKPPY-UHFFFAOYSA-N |
Canonical SMILES |
CN=CC1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















